Home > Products > Screening Compounds P68764 > 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide
2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide -

2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide

Catalog Number: EVT-4557643
CAS Number:
Molecular Formula: C13H19N3O2
Molecular Weight: 249.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, the synthesis of compound Rec 15/3079 [, ] likely involves reacting 1-(2-methoxyphenyl)piperazine with an appropriately substituted cyclohexanecarboxylic acid derivative.

Mechanism of Action
  • Receptor antagonists: For example, WAY 100635 [] acts as a potent antagonist at 5-HT1A receptors, blocking the action of serotonin at these sites.
  • Receptor agonists: Some derivatives, like PIP3EA [], exhibit partial agonist activity at specific receptors like the dopamine D4 receptor.
Applications
  • Antipsychotics: Compounds like AD-5423 [] have shown antidopaminergic effects, suggesting potential for treating schizophrenia.
  • Anxiolytics: Tandospirone [] displays anxiolytic activity by interacting with serotonin receptors.
  • Antidepressants: Compounds like GSK163090 [] act as potent antagonists at various serotonin receptors, suggesting potential for treating depression.
  • Analgesics: Several derivatives, like those described in [], have shown analgesic activity in animal models.
  • HIV-1 inhibitors: Some derivatives, like Sch-350634 [], act as CCR5 antagonists, inhibiting HIV-1 entry into cells.

N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635)

Compound Description: WAY 100635 is a potent and selective antagonist of the 5-HT1A receptor. Studies have shown its effectiveness in both in vitro and in vivo models, particularly in the dorsal raphe nucleus (DRN) and the CA1 region of the hippocampus [, ].

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079)

Compound Description: Rec 15/3079 displays high affinity for the 5-HT1A receptor and has demonstrated activity in regulating bladder function in the central nervous system [, ]. Notably, it exhibits minimal sedative, analgesic, anxiolytic, or antidepressant effects, suggesting a degree of selectivity for bladder function control.

N-[ω-[4-(2-methoxyphenyl)-1-piperazinyl]alkyl]-2-quinolinamines

Compound Description: This series of compounds were designed as fluorescent ligands for the 5-HT1A receptor []. The length of the alkyl chain connecting the piperazine and quinoline moieties significantly influenced binding affinity.

Compound Description: This class of compounds was investigated for their affinity toward 5-HT1A and dopamine D3 receptor subtypes []. Increasing the length of the aliphatic chain between the piperazine and benzotriazole rings resulted in enhanced affinity for both receptors.

Compound Description: XB513 possesses both calcium agonistic and α1-adrenergic receptor blocking properties []. This dual activity makes it a potential therapeutic agent for congestive heart failure.

4‐Methoxy‐2‐[3‐[4‐(2‐methoxyphenyl)‐1‐piperazinyl)]‐propyl]‐6‐methyl‐1H‐pyrrolo[3,4‐c]pyridine‐1,3(2H)‐dione (IV)

Compound Description: Compound IV is a new derivative of 3,4-pyridinedicarboximide with promising analgesic activity []. The stability of this compound is pH-dependent, with degradation occurring via specific acid-catalyzed and spontaneous water-catalyzed hydrolysis.

6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1- piperazinyl]methyl)isoquinoline (Ro 22-4839)

Compound Description: Ro 22-4839 is a calmodulin antagonist that demonstrates potent vasodilating and vasospasmolytic activity, particularly in cerebral circulation []. Studies indicate its potential as a cerebral circulation improver.

N-tert.-butyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide (WAY-100135) and analogs (6-10)

Compound Description: WAY-100135 and its analogs represent a group of potent 5-HT1A ligands with varying affinities for 5-HT2A and α1 receptors []. The volume of the amide substituent was found to be a crucial factor influencing their 5-HT2A receptor affinity.

3-[2-[4-(o-methoxyphenyl)-1-piperazinyl]ethyl]-2,4(1H,3H)- quinazolinedione monophydrochloride (SGB-1534)

Compound Description: SGB-1534 exhibits antihypertensive activity attributed to its potent and selective antagonism of α1-adrenoceptors [, ]. Its effects are primarily mediated through its interaction with α1-adrenoceptors in vascular tissues, leading to blood pressure reduction.

7-Hydroxy-1-[[[4-(3-methoxyphenyl)-1-piperazinyl]acetyl]amino]-2, 2, 4, 6-tetramethylindan (OPC-14117)

Compound Description: OPC-14117 is a novel cerebroprotective agent with stimulating activity in the central nervous system []. It undergoes metabolism to form several metabolites, including hydroxylated derivatives.

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

Compound Description: NAPMA is a potent inhibitor of osteoclast differentiation and displays protective effects against bone loss, making it a potential therapeutic candidate for osteoporosis and related bone diseases []. It acts by suppressing RANKL signaling and bone resorption.

N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl acts as an inhibitor of osteoclast differentiation and reduces bone resorption by downregulating TRAF6, a key mediator in the RANKL signaling pathway [].

(+)-4-[(αR)-α-[(2S,5R)-2,5-dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide (SNC80)

Compound Description: SNC80 is a δ-opioid agonist that exhibits a range of behavioral effects, including antidepressant-like activity, locomotor stimulation, antinociception, and convulsions [, ]. Studies suggest a lack of observable tolerance to its antidepressant-like effects, making it a potential novel antidepressant therapy.

4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI)

Compound Description: p-MPPI is a potent antagonist of both pre- and postsynaptic 5-HT1A receptors [, , ]. It effectively blocks 5-HT1A receptor activation, as evidenced by its ability to antagonize various 5-HT1A agonist-induced effects in vivo.

4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF)

Compound Description: p-MPPF, similar to p-MPPI, acts as a competitive antagonist of both pre- and postsynaptic 5-HT1A receptors []. It demonstrates efficacy in antagonizing the effects of 5-HT1A agonists in vivo, highlighting its ability to block 5-HT1A receptor activation.

trans-N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane)carboxamide

Compound Description: This compound serves as a precursor to [18F]Mefway, a radiotracer used for imaging the 5-HT1A receptor []. Its efficient synthesis is crucial for developing this valuable radiopharmaceutical.

N-[4-(4-(2-Methoxyphenyl)piperazinyl)butyl]-2-naphthamide (BP897)

Compound Description: BP897 acts as a D3 dopamine receptor partial agonist and has been investigated for its potential in reducing LIDs (l-Dopa-induced dyskinesias) in Parkinson's disease [].

2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides

Compound Description: This class of compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains [].

4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides

Compound Description: This series of compounds was synthesized and evaluated for potential therapeutic application in Alzheimer's disease, based on their ability to inhibit butyrylcholinesterase [].

7-[2-[4-2,4-Difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine (SCH 412348)

Compound Description: SCH 412348 acts as a potent and selective adenosine A2A receptor antagonist []. It has shown therapeutic potential in rodent models of movement disorders and depression.

2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([(11)C]Preladenant)

Compound Description: [(11)C]Preladenant is a PET tracer designed for mapping cerebral adenosine A2A receptors (A2ARs) []. Its favorable brain kinetics and specific binding to A2ARs make it suitable for studying A2ARs in vivo.

6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)

Compound Description: GSK588045 is a potent 5-HT1A/B/D receptor antagonist with promising potential as a fast-acting antidepressant/anxiolytic agent []. Its high selectivity for 5-HT receptors, favorable pharmacokinetics, and in vivo efficacy make it a suitable candidate for further clinical development.

N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A)

Compound Description: GSK1016790A acts as a novel and potent transient receptor potential vanilloid 4 (TRPV4) channel agonist []. Studies suggest its potential role in modulating urinary bladder function by inducing bladder contraction and hyperactivity.

[3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, methanesulfonic acid salt (3)

Compound Description: Compound 3 exhibits potent antiestrogenic activity, as demonstrated by its effects in both in vitro and in vivo models []. Its high binding affinity for rat uterine cytosol estrogen receptors highlights its potential as an antiestrogenic agent.

(+)-3-{2-[4-(8-Fluor-2-methyl-10, 11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl}-2-oxazolidinone (16)

Compound Description: The (+)-enantiomer of compound 16 exhibits stereospecific neuroleptic activity in animal models []. Its (10S)-configuration, determined by X-ray diffraction, is crucial for its pharmacological activity.

1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090)

Compound Description: GSK163090 is a potent, selective, and orally active 5-HT1A/B/D receptor antagonist []. Its preclinical profile suggests its potential as a fast-onset antidepressant/anxiolytic agent.

5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712)

Compound Description: SCH 66712 is a potent mechanism-based inactivator of human cytochrome P450 2D6 (CYP2D6), a key drug-metabolizing enzyme []. Its inactivation mechanism involves protein adduction, highlighting its potential for drug-drug interactions.

2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423)

Compound Description: AD-5423 is a novel antipsychotic agent that displays a pharmacological profile similar to haloperidol in some aspects but differs in its potential for inducing tardive dyskinesia and malignant syndrome [].

Compound Description: This series of compounds, particularly compound 16 and derivatives 35, 37-44, exhibited potent analgesic activity, some exceeding the potency of codeine []. The erythro isomers demonstrated significantly higher activity compared to their threo counterparts.

Compound Description: Tandospirone is a selective anxiolytic agent with efficacy comparable to buspirone but with improved anxioselectivity []. Its unique pharmacological profile suggests potential advantages over existing anxiolytic therapies.

N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides

Compound Description: This series of compounds was investigated for their binding affinity and selectivity for dopamine D2 and D3 receptors []. Variations in the spacer length and the aryl moiety led to compounds with improved D3 receptor selectivity.

3,8-Di[2-aryl-1-azenyl]-1,3,6,8-tetraazabicyclo[4.4.1]undecanes and 1,3-Di-2-[(4-methoxyphenyl)-1-diazenyl]imidazolidine

Compound Description: These compounds represent a novel class of bis-triazenes synthesized by reacting diazonium salts with ethylenediamine/formaldehyde mixtures []. They exhibit unique structural features characterized by the presence of two triazene units linked to a tetraazabicyclic cage or an imidazolidine ring.

2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043)

Compound Description: BMS-488043 is an HIV-1 attachment inhibitor, targeting the interaction between the virus and the host cell []. Its low oral bioavailability led to the development of its prodrug, BMS-663749, to improve its pharmacokinetic properties.

1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide (Sch-350634)

Compound Description: Sch-350634 is an orally bioavailable, potent CCR5 antagonist that inhibits HIV-1 entry and replication []. Its excellent pharmacokinetic properties make it a promising candidate for further development as an anti-HIV agent.

3-[2-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxyindazole (DY-9836)

Compound Description: DY-9836 is a novel calmodulin antagonist with potential therapeutic benefits in mitigating phenylephrine-induced cardiomyocyte injury []. It acts by inhibiting aberrant superoxide and nitric oxide generation, protecting cardiomyocytes from damage.

Properties

Product Name

2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

InChI

InChI=1S/C13H19N3O2/c1-18-12-5-3-2-4-11(12)16-8-6-15(7-9-16)10-13(14)17/h2-5H,6-10H2,1H3,(H2,14,17)

InChI Key

AMZANZMHBXXIHI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.